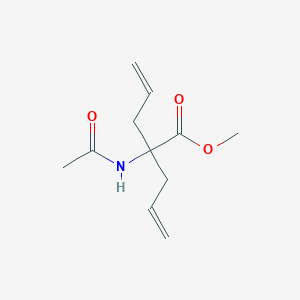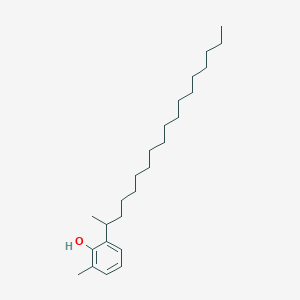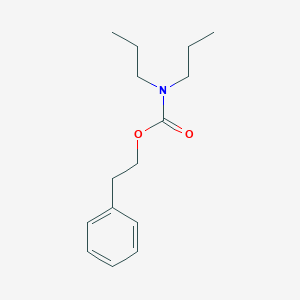
Carbamic acid, dipropyl-, 2-phenylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, dipropyl-, 2-phenylethyl ester is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dipropyl-, 2-phenylethyl ester typically involves the reaction of dipropylamine with 2-phenylethyl chloroformate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired ester.
Industrial Production Methods
Industrial production of carbamic acid esters often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, dipropyl-, 2-phenylethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Hydrolysis: Typically carried out using water and a catalytic amount of strong acid or base.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Substitution: Various nucleophiles, such as amines or thiols, can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Carbamic acid and the corresponding alcohol.
Reduction: The corresponding alcohol.
Substitution: Substituted carbamates or other derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, dipropyl-, 2-phenylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of carbamic acid, dipropyl-, 2-phenylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester can undergo hydrolysis to release the active carbamic acid, which then interacts with the target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, ethyl-, 2-(1-methylethyl)phenyl ester
- Carbamic acid, phenyl ester
- Carbamic acid, methyl ester
Uniqueness
Carbamic acid, dipropyl-, 2-phenylethyl ester is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its dipropyl and 2-phenylethyl groups provide unique steric and electronic effects, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
497152-04-2 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
2-phenylethyl N,N-dipropylcarbamate |
InChI |
InChI=1S/C15H23NO2/c1-3-11-16(12-4-2)15(17)18-13-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |
Clé InChI |
DVUBRCTUVDJOOT-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=O)OCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane)](/img/structure/B14242166.png)
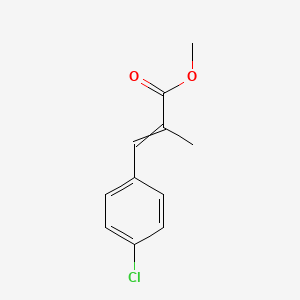
![3-Amino-9-oxo-1-phenyl-9H-indeno[2,1-C]pyridine-4-carbonitrile](/img/structure/B14242173.png)

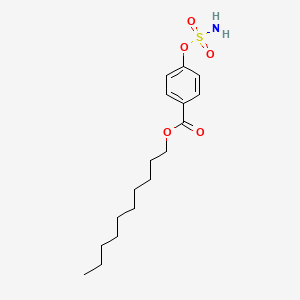

![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14242193.png)

![N-[4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14242213.png)
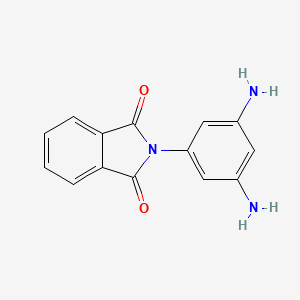
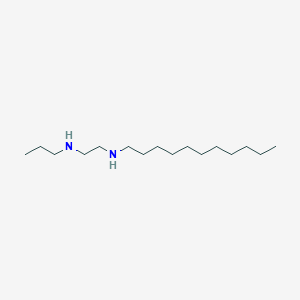
![[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate](/img/structure/B14242226.png)
